molecular formula C9H20ClN B2427527 (2R)-1-Cyclohexylpropan-2-amine;hydrochloride CAS No. 56401-85-5

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride

Cat. No.: B2427527
CAS No.: 56401-85-5
M. Wt: 177.72
InChI Key: PPXNTFHIFWDWGS-DDWIOCJRSA-N
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Description

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride is a chemical compound with a specific stereochemistry, indicated by the (2R) configuration. This compound is a derivative of cyclohexylamine, which is a common building block in organic synthesis. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-Cyclohexylpropan-2-amine;hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with cyclohexylamine.

    Alkylation: Cyclohexylamine undergoes alkylation with a suitable alkyl halide, such as 1-bromo-2-propanol, under basic conditions to form the intermediate.

    Reduction: The intermediate is then reduced using a reducing agent like lithium aluminum hydride (LiAlH4) to yield (2R)-1-Cyclohexylpropan-2-amine.

    Salt Formation: Finally, the amine is treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

    Oxidation: Cyclohexanone or cyclohexylaldehyde.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: The parent compound, which lacks the (2R) configuration and the additional propan-2-amine group.

    (2S)-1-Cyclohexylpropan-2-amine;hydrochloride: The enantiomer of the compound with the (2S) configuration.

    Cyclohexylmethylamine: A similar compound with a different alkyl group attached to the amine.

Uniqueness

(2R)-1-Cyclohexylpropan-2-amine;hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomer or other similar compounds. This stereochemistry can influence its binding affinity to molecular targets and its overall pharmacological profile.

Properties

IUPAC Name

(2R)-1-cyclohexylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N.ClH/c1-8(10)7-9-5-3-2-4-6-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXNTFHIFWDWGS-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1CCCCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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